molecular formula C12H16N4O2S B4385547 1-(Azepan-1-ylsulfonyl)benzotriazole

1-(Azepan-1-ylsulfonyl)benzotriazole

Cat. No.: B4385547
M. Wt: 280.35 g/mol
InChI Key: PKHNUZDUCLOEFL-UHFFFAOYSA-N
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Description

1-(Azepan-1-ylsulfonyl)benzotriazole is a specialized chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to the benzotriazole class of compounds, which are recognized as privileged structures in biomedical research due to their versatile biological properties and utility as synthetic auxiliaries . The molecular structure integrates an azepane ring via a sulfonyl linkage, making it a valuable intermediate for the synthesis of more complex molecules. Its primary research application lies in its potential as a synthetic auxiliary or sulfonylation reagent. The benzotriazole-1-sulfonyl moiety is known to act as an excellent leaving group, facilitating various N-, O-, C-, and S-acylations in complex molecule synthesis . This reactivity is leveraged to create novel peptidomimetic macrocycles and other pharmacologically relevant heterocycles . In pharmaceutical research, benzotriazole derivatives demonstrate a wide spectrum of biological activities, including antimicrobial, antiprotozoal, antiviral, and antitubulin effects . They are frequently investigated as bioisosteric replacements for other triazolic systems to optimize the potency and properties of lead compounds . The incorporation of the azepane ring, a seven-membered nitrogen heterocycle, is a common strategy in drug design to influence the molecule's conformation, solubility, and binding affinity to biological targets. Researchers will find this compound to be a high-purity, well-characterized material suitable for constructing diverse compound libraries. It is strictly for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(azepan-1-ylsulfonyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-19(18,15-9-5-1-2-6-10-15)16-12-8-4-3-7-11(12)13-14-16/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHNUZDUCLOEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azepan-1-ylsulfonyl)benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The azepane sulfonyl group is then introduced via a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative under basic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted benzotriazole derivatives.

Scientific Research Applications

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The azepane sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, providing a basis for its use in drug development. The benzotriazole core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Substituent Position: 1- vs. 2-Substituted Benzotriazoles

The position of substitution (1- vs. 2-) on the benzotriazole ring significantly impacts electronic structure and reactivity:

  • 1-Substituted Derivatives (e.g., Target Compound): Adopt a benzenoid structure (aromatic six-membered ring), leading to enhanced stability and distinct NMR characteristics. For example, 1-(trimethoxysilylmethyl)benzotriazole exhibits a downfield ¹⁵N chemical shift (~12 ppm) compared to 2-substituted analogs .
  • 2-Substituted Derivatives (e.g., 2-(Trimethoxysilylmethyl)benzotriazole): Exhibit ortho-quinonoid structures, resulting in altered reactivity and spectroscopic profiles. Mass spectra of 2-substituted derivatives show fragmentation patterns (e.g., m/z 105, 91) absent in 1-substituted isomers .

Substituent Type and Reactivity

Key substituents and their effects:

Compound Substituent Type Key Reactivity/Application References
1-(Azepan-1-ylsulfonyl)benzotriazole Sulfonyl (azepane) Potential in cyclocondensation reactions due to sulfonyl leaving group; bulky substituent may hinder nucleophilic attacks.
1-Methylbenzotriazole Alkyl High regioselectivity in alkylation reactions; stable under SN2 conditions.
1-(Benzenesulphonyl)benzotriazole Sulfonyl (benzene) Used in benzotriazolylalkylation of aromatics (e.g., mesitylene) to form trisubstituted methanes.
1-(Trifluoroacetyl)benzotriazole Trifluoroacetyl (strong EWG) Reacts with nucleophiles (e.g., amines, thiols) to form thiocarbamoyl derivatives.
  • Bulky Substituents : The azepane ring in the target compound may sterically hinder reactions compared to smaller groups like methyl or benzenesulfonyl.

Spectroscopic and Structural Analysis

  • NMR Shifts : 1-Substituted derivatives show distinct ¹⁵N chemical shifts (e.g., N-1 atom downfield shift by 12 ppm in silatranylmethyl derivatives) compared to 2-substituted isomers .
  • Mass Spectra : 1-Substituted compounds lack the [M-X]⁺ ion (m/z 190) observed in 2-substituted analogs but display benzotriazole fragmentation peaks (m/z 105, 91) .
  • Crystallography : Benzotriazole rings are nearly planar (r.m.s. deviation ≤0.0124 Å), with substituents influencing packing and intermolecular interactions .

Key Data Table

Compound Substituent Type Position Electronic Effect Reactivity/Application Biological Activity References
This compound Sulfonyl (azepane) 1 Benzenoid Cyclocondensation; potential leaving group Not reported
1-Methylbenzotriazole Alkyl 1 Benzenoid Regioselective alkylation Moderate antifungal
2-(Trimethoxysilylmethyl)benzotriazole Silyl methyl 2 Quinonoid Fragmentation in mass spec Not reported
1-(Benzenesulphonyl)benzotriazole Sulfonyl (benzene) 1 Benzenoid Aromatic alkylation Not reported
1-(Trifluoroacetyl)benzotriazole Trifluoroacetyl 1 Strong EWG Nucleophilic substitution Not reported

Q & A

Q. What are the established synthetic routes for 1-(Azepan-1-ylsulfonyl)benzotriazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzotriazole derivatives with azepane sulfonyl chloride. Key steps include:
  • Condensation reactions : Use of reflux conditions with a base (e.g., K2_2CO3_3) and polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
  • Critical Parameters : Temperature control (70–90°C) and stoichiometric ratios (1:1.2 benzotriazole to sulfonyl chloride) are crucial for minimizing side products like disubstituted derivatives. Yield optimization often requires inert atmospheres (N2_2) to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm sulfonyl group presence via S=O stretches (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}) and benzotriazole ring vibrations (1600–1450 cm1^{-1}) .
  • 1^1H/13^13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6_6). The azepane ring protons appear as multiplet signals (δ 1.5–2.5 ppm), while benzotriazole protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 310.1) and fragments (e.g., loss of SO2_2 at m/z 250.1) .

Advanced Research Questions

Q. How can continuous crystallization processes be optimized for this compound to improve particle size distribution?

  • Methodological Answer :
  • Thermodynamic Data : Measure solubility in water or ethanol using gravimetric methods across 273–353 K. Solubility increases exponentially with temperature, following the Apelblat equation .
  • Kinetic Control : Adjust cooling rates (0.5–2°C/min) and nucleation seeding to suppress agglomeration. Use ATR-UV spectroscopy for real-time monitoring of supersaturation .
  • Table 1 : Solubility Data in Ethanol (Adapted from )
Temperature (K)Solubility (g/100g)
29812.5
31324.8
33349.6

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar benzotriazole derivatives?

  • Methodological Answer :
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomerism or rotational barriers. For example, azepane ring puckering may cause splitting inconsistencies .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify dominant conformers .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The sulfonyl group often forms hydrogen bonds with Arg120 and Tyr355 .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 85 Å2^2, LogP 2.1) but potential CYP3A4 inhibition, requiring in vitro validation .

Q. How does the electronic environment of the azepane ring influence the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Stability Testing : Reflux in 3 N H2_2SO4_4 for 5 hours. The compound shows resistance to hydrolysis due to electron-withdrawing sulfonyl groups stabilizing the triazole ring .
  • Mechanistic Insight : DFT calculations (M06-2X/def2-TZVP) reveal that protonation at the triazole N2 position increases ring strain, but sulfonyl conjugation mitigates degradation .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial activity: How to design experiments to validate efficacy?

  • Methodological Answer :
  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Include controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Perform time-kill assays and check for membrane disruption via SEM. Note: Lipophilicity (LogP >2) enhances Gram-positive activity but may reduce Gram-negative penetration .

Q. Key Recommendations for Researchers :

  • Prioritize in silico screening to narrow synthetic targets .
  • Use continuous crystallization for scalable, uniform batches .
  • Cross-validate spectral anomalies with computational and dynamic NMR methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azepan-1-ylsulfonyl)benzotriazole
Reactant of Route 2
1-(Azepan-1-ylsulfonyl)benzotriazole

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